2H-Cho-Arg TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C43H73F6N5O7 |

|---|---|

分子量 |

886.1 g/mol |

IUPAC名 |

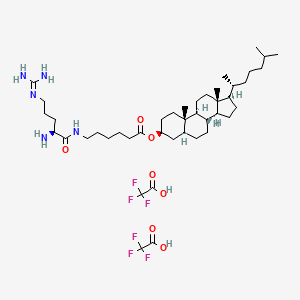

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 |

InChIキー |

VOJMFRVKQJJEJI-SKZSWDEZSA-N |

異性体SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

The Technical Landscape of 2H-Cho-Arg TFA: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Cho-Arg TFA is a synthetic, steroid-based cationic lipid that has emerged as a promising non-viral vector for gene delivery. Its unique structure, comprising a saturated cholesterol (2H-cholesterol) backbone linked to an L-arginine headgroup with a trifluoroacetate (TFA) counterion, is designed to efficiently complex with nucleic acids and facilitate their transfection into cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Concepts and Chemical Properties

This compound is a member of the growing class of cholesterol-based cationic lipids designed for gene therapy applications. The "2H" designation refers to the hydrogenation of the cholesterol backbone, resulting in a more flexible and potentially more efficient lipid packing within liposomes. The L-arginine headgroup provides a positive charge, crucial for electrostatic interactions with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). The trifluoroacetate (TFA) salt is a common counterion used during the synthesis and purification of such lipids.

| Property | Value |

| Molecular Formula | C₄₃H₇₃F₆N₅O₇ |

| Molecular Weight | 886.1 g/mol |

| CAS Number | 1609010-59-4 |

Data Presentation: Physicochemical and Biological Performance

The performance of this compound as a gene delivery agent is intrinsically linked to the physicochemical properties of the lipoplexes it forms with nucleic acids. These properties, along with its biological activity, are summarized below.

Physicochemical Characterization of 2H-Cho-Arg/pDNA Lipoplexes

The size and surface charge of lipoplexes are critical factors influencing their stability, cellular uptake, and transfection efficiency. Dynamic light scattering (DLS) is commonly employed to determine these parameters.

| Steroid-Based Cationic Lipid | Average Particle Size (nm) | Zeta Potential (mV) |

| Cho-Arg | 92-110 | +35 to +45 |

| 2H-Cho-Arg | 92-110 | +35 to +45 |

| Dios-Arg | 190-205 | +25 to +35 |

| Tigo-Arg | 318-390 | +20 to +30 |

| Table 1: Hydrodynamic particle size and surface charge of various steroid-based cationic lipid/pDNA lipoplexes. Data suggests that Cho-Arg and 2H-Cho-Arg form smaller and more positively charged lipoplexes compared to Dios-Arg and Tigo-Arg.[1] |

In Vitro Gene Transfection Efficiency

The ability of this compound to mediate gene expression is a key measure of its efficacy. This is often assessed using a reporter gene, such as luciferase, in various cell lines.

| Cationic Lipid | Transfection Efficiency (RLU/mg protein) in H1299 cells (10% FBS) | Transfection Efficiency (RLU/mg protein) in HeLa cells (10% FBS) |

| Cho-Arg | ~1.5 x 10¹⁰ | ~1.2 x 10⁹ |

| 2H-Cho-Arg | ~1.0 x 10¹⁰ | ~1.0 x 10⁹ |

| Dios-Arg | ~2.5 x 10⁹ | ~5.0 x 10⁸ |

| Tigo-Arg | ~1.0 x 10⁹ | ~2.0 x 10⁸ |

| bPEI-25K (Control) | ~5.0 x 10⁹ | ~8.0 x 10⁸ |

| Lipo2000 (Control) | ~1.2 x 10¹⁰ | ~1.5 x 10⁹ |

| Table 2: Luciferase gene transfection efficiency of various steroid-based cationic lipids in H1299 and HeLa cells in the presence of 10% fetal bovine serum (FBS). 2H-Cho-Arg demonstrates high transfection efficiency, comparable to the commercial reagent Lipo2000.[1] |

Cellular Uptake of Lipoplexes

The efficiency of cellular internalization is a prerequisite for successful gene delivery. Flow cytometry can be used to quantify the uptake of fluorescently labeled pDNA complexed with cationic lipids.

| Cationic Lipid | Cellular Uptake in H1299 cells (% of positive cells) |

| Cho-Arg | ~95% |

| 2H-Cho-Arg | ~90% |

| Dios-Arg | ~70% |

| Tigo-Arg | ~60% |

| Lipo2000 (Control) | ~98% |

| Table 3: Cellular uptake of Cy3-labeled pDNA lipoplexes in H1299 cells after 4 hours of incubation. Cho-Arg and 2H-Cho-Arg show high cellular uptake capabilities.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are key experimental protocols relevant to the study of this compound.

Synthesis of 2H-Cho-Arg

The synthesis of 2H-Cho-Arg involves a multi-step process:

-

Hydrogenation of Cholesterol: Cholesterol is hydrogenated to produce the 2H-cholesterol (cholestanol) backbone.

-

Coupling with a Linker: The 2H-cholesterol is reacted with a linker molecule, such as 6-(Boc)-aminocaproic acid, using DCC/DMAP catalysis to form a steroid-caproic lipid precursor.[1]

-

Coupling with Arginine: The precursor is then coupled with Boc-protected L-arginine (Boc-Arg-OH) in the presence of EDC/DMAP.[1]

-

Deprotection: The Boc protecting groups are removed using an excess of trifluoroacetic acid (TFA) to yield the final product, 2H-Cho-Arg, as a TFA salt.[1][2]

Preparation of Cationic Liposomes and Lipoplexes

-

Liposome Formulation: Cationic liposomes are typically prepared by the thin-film hydration method.

-

Dissolve this compound and a helper lipid (e.g., DOPE) in chloroform in a round-bottom flask.

-

Remove the organic solvent by rotary evaporation to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

-

-

Lipoplex Formation:

-

Dilute the desired amount of plasmid DNA in a serum-free medium.

-

In a separate tube, dilute the cationic liposome suspension in a serum-free medium.

-

Add the diluted liposome suspension to the diluted DNA solution and mix gently.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

In Vitro Transfection Protocol

-

Cell Seeding: Seed the target cells (e.g., H1299 or HeLa) in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection:

-

Remove the growth medium from the cells and replace it with a fresh medium, with or without serum, as required by the experiment.

-

Add the prepared lipoplex solution dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Assay:

-

Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 24-48 hours).

-

After incubation, assay for the expression of the transfected gene (e.g., luciferase assay, fluorescence microscopy for GFP).

-

Cytotoxicity Assay (MTT Assay)

-

Cell Treatment: Seed cells in a 96-well plate and expose them to varying concentrations of the this compound lipoplexes.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Electrophoretic Mobility Shift Assay (EMSA)

-

Lipoplex Preparation: Prepare lipoplexes with varying charge ratios (+/-) of this compound to plasmid DNA.

-

Gel Electrophoresis: Load the lipoplex samples onto an agarose gel.

-

Electrophoresis: Run the gel in an appropriate buffer system.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The retardation of DNA migration indicates the formation of a complex with the cationic lipid.

Signaling Pathways and Experimental Workflows

The cellular uptake of this compound lipoplexes is a critical step in the gene delivery process. Studies suggest that these lipoplexes primarily enter cells via lipid raft-mediated endocytosis.

Caption: Cellular uptake of 2H-Cho-Arg/pDNA lipoplexes via lipid raft-mediated endocytosis.

The workflow for evaluating a novel cationic lipid like this compound typically follows a logical progression from synthesis to in vitro characterization.

Caption: A typical experimental workflow for the evaluation of a novel cationic lipid.

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its steroid-based structure, combined with an arginine headgroup, provides a platform for efficient nucleic acid complexation and high transfection efficiency with relatively low cytotoxicity. The data presented in this guide highlights its potential as a valuable tool for researchers in gene therapy and drug development. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its therapeutic applications.

References

An In-Depth Technical Guide to 2H-Cho-Arg TFA: A Steroid-Based Cationic Lipid for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Cho-Arg TFA is a synthetic, steroid-based cationic lipid engineered for efficient gene transfection. Comprising a 2H-cholesterol scaffold coupled to an L-arginine headgroup and formulated as a trifluoroacetate salt, this lipid leverages a unique structural design to facilitate the delivery of nucleic acids into eukaryotic cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and methodologies associated with this compound, intended to equip researchers and drug development professionals with the critical information required for its effective application in gene therapy and broader biotechnological research.

Chemical Structure and Properties

This compound is characterized by its distinct molecular architecture, which combines the hydrophobic nature of a modified cholesterol backbone with the cationic charge of an arginine headgroup. This amphipathic nature is crucial for its function as a gene delivery vector, enabling the formation of lipoplexes with negatively charged nucleic acids.

The trifluoroacetate (TFA) salt form enhances the stability and solubility of the compound. The detailed chemical structure can be visualized through its SMILES and InChI notations, which provide a textual representation of the molecular graph.

Chemical Structure

Caption: A placeholder for the 2D chemical structure of 2H-Cho-Arg. A definitive 2D structure image would be inserted here.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in solution and its interactions with biological systems.

| Property | Value | Reference |

| Molecular Formula | C43H73F6N5O7 | [1] |

| Molecular Weight | 886.1 g/mol | [1] |

| CAS Number | 1609010-59-4 | [1] |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | [1] |

Biological Activity and Mechanism of Action

This compound functions as a transfection reagent by forming complexes with plasmid DNA (pDNA) and other nucleic acids. The positively charged arginine headgroup interacts electrostatically with the negatively charged phosphate backbone of the nucleic acids, leading to the formation of condensed, positively charged nanoparticles known as lipoplexes.

Gene Transfection

These lipoplexes can then associate with the negatively charged cell membrane, facilitating their uptake into the cell, primarily through endocytosis. Once inside the cell, the lipid helps in the endosomal escape of the nucleic acid, releasing it into the cytoplasm to exert its biological function. This compound has been shown to facilitate the transfection of plasmid DNA into various cell lines, including H1299 and HeLa cells, both in the presence and absence of serum.

Cytotoxicity

As with many cationic lipids, cytotoxicity is a critical parameter to consider. The cytotoxic profile of this compound has been evaluated in H1299 cells.

| Cell Line | Assay | Endpoint | Value | Reference |

| H1299 | Cytotoxicity | IC50 | 88.5 µg/mL | N/A |

Further studies are required to establish a comprehensive cytotoxicity profile across a broader range of cell types.

Experimental Protocols

The following protocols are generalized methodologies for the use of this compound in gene transfection experiments. Optimization is recommended for specific cell types and plasmid constructs.

Preparation of this compound Liposomes

This protocol describes the formation of unilamellar liposomes, which can then be used to form lipoplexes with nucleic acids.

Caption: Workflow for the preparation of this compound liposomes.

Methodology:

-

Lipid Dissolution: Dissolve this compound and a neutral helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform at the desired molar ratio.

-

Film Formation: In a round-bottom flask, evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the inner surface.

-

Drying: Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation.

-

Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension in a bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Gene Transfection Protocol

This protocol outlines the steps for transfecting mammalian cells with plasmid DNA using pre-formed this compound liposomes.

Caption: Experimental workflow for gene transfection using this compound.

Methodology:

-

Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well plate) to achieve 70-90% confluency on the day of transfection.

-

Lipoplex Formation:

-

For each transfection, dilute the desired amount of plasmid DNA in serum-free cell culture medium.

-

In a separate tube, dilute the required amount of this compound liposome suspension in serum-free medium.

-

Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-DNA ratio should be determined empirically.

-

-

Transfection:

-

Remove the culture medium from the cells and wash with PBS if necessary.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

-

-

Post-Transfection:

-

After 4-6 hours of incubation, the medium containing the lipoplexes can be replaced with fresh, complete culture medium.

-

Assay for transgene expression at an appropriate time point (e.g., 24-72 hours) post-transfection.

-

Signaling Pathway and Cellular Uptake

The primary mechanism of cellular uptake for lipoplexes formed with cholesterol-based cationic lipids like this compound is endocytosis. While the specific pathways may vary depending on the cell type and lipoplex properties, clathrin-mediated endocytosis is a major route.

Caption: Proposed signaling pathway for this compound-mediated gene delivery.

Following internalization, the lipoplexes are trafficked into early endosomes. A critical step for successful transfection is the escape of the nucleic acid from the endosome before it fuses with the lysosome, where the cargo would be degraded. The "proton sponge" effect, often attributed to lipids with amine groups, may contribute to endosomal rupture and the release of the nucleic acid into the cytoplasm. For plasmid DNA, subsequent translocation into the nucleus is required for transcription and protein expression.

Conclusion

This compound represents a promising tool in the field of non-viral gene delivery. Its unique chemical structure, combining a steroid backbone with a cationic amino acid, offers a platform for efficient nucleic acid complexation and cellular uptake. The provided protocols serve as a starting point for researchers to explore the potential of this reagent in their specific applications. Further characterization, including detailed studies on its synthesis, transfection efficiency across a wider range of cell lines, and a deeper understanding of its intracellular trafficking, will undoubtedly expand its utility in both basic research and the development of novel therapeutic strategies.

References

2H-Cho-Arg TFA: A Technical Guide to a Cationic Lipid for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of drug delivery is continually evolving, with a pressing need for safe and efficient carrier systems to transport therapeutic payloads to their target sites. Cationic lipids have emerged as a cornerstone of non-viral gene and drug delivery, owing to their ability to form stable complexes with negatively charged molecules like nucleic acids and facilitate their entry into cells. This technical guide provides an in-depth exploration of 2H-Cho-Arg TFA, a steroid-based cationic lipid that leverages the biocompatibility of a cholesterol backbone with the cell-penetrating properties of L-arginine.

This document will detail the synthesis, formulation, and characterization of drug delivery systems based on cholesterol-arginine lipids, with a specific focus on the available data for arginine-based cationic liposomes with a trifluoroacetate (TFA) counterion, a close analog of this compound. We will present quantitative data from relevant studies, outline detailed experimental protocols, and visualize key processes to provide a comprehensive resource for researchers in the field. While specific data for this compound is limited in the public domain, this guide extrapolates from closely related compounds to offer valuable insights into its potential applications and performance.

Introduction to this compound

This compound is a cationic lipid featuring a 2H-cholesterol scaffold covalently linked to an L-arginine headgroup, with trifluoroacetate as the counterion.[1][2] The cholesterol component provides a biocompatible and structurally stable lipid anchor, while the guanidinium group of the arginine residue imparts a positive charge, crucial for interacting with anionic therapeutic molecules and cell membranes. The "2H" designation in its name likely refers to a specific structural feature of the cholesterol skeleton, though detailed structural elucidation is not widely available in published literature. The trifluoroacetate (TFA) counterion is a common feature in peptide and lipid synthesis, resulting from the purification process.[3]

Key Features:

-

Cationic Headgroup: The L-arginine headgroup provides a strong positive charge at physiological pH, enabling efficient complexation with nucleic acids (e.g., plasmid DNA, siRNA, mRNA) and other anionic drugs.

-

Cholesterol Backbone: The steroid structure contributes to the stability of lipid bilayers in nanoparticle formulations, potentially influencing membrane fluidity and interaction with cellular membranes.

-

Biocompatibility: Both cholesterol and arginine are endogenous molecules, suggesting a favorable preliminary safety profile.

Synthesis of Cholesterol-Arginine Cationic Lipids

While a specific synthesis protocol for this compound is not publicly available, a general and effective method for synthesizing similar mono-arginine-cholesterol (MA-Chol) lipids has been described.[4] This process involves the esterification of cholesterol with a protected arginine amino acid, followed by the removal of the protecting groups.

Experimental Protocol: Synthesis of a Mono-arginine Cholesterol Lipid

This protocol is adapted from the synthesis of MA-Chol and represents a likely pathway for producing this compound.

Materials:

-

Cholesterol

-

N-α-Boc-N-ω-Pbf-L-arginine (or other suitably protected arginine)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Esterification:

-

Dissolve cholesterol (1 equivalent), protected L-arginine (1.2 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected cholesterol-arginine conjugate.

-

-

Deprotection:

-

Dissolve the purified, protected conjugate in a solution of TFA in DCM (e.g., 25-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting product is the cholesterol-arginine lipid with a TFA counterion. Further purification, such as recrystallization or precipitation, may be necessary.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Formulation and Physicochemical Characterization of Lipid Nanoparticles

Cationic lipids like this compound are typically formulated into lipid nanoparticles (LNPs) or liposomes for drug delivery applications. These formulations often include helper lipids to enhance stability and delivery efficiency.

Experimental Protocol: Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol is a standard method for preparing liposomes and is applicable for formulations containing this compound.[5]

Materials:

-

This compound

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

-

Chloroform or a chloroform/methanol mixture

-

Aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Drug to be encapsulated (e.g., plasmid DNA, siRNA)

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and any helper lipids in the desired molar ratio in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Sonication/Extrusion:

-

To produce small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension can be sonicated (using a bath or probe sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Physicochemical Characterization

The resulting liposomes should be characterized for the following properties:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the nanoparticles.

-

Morphology: Visualized by Transmission Electron Microscopy (TEM) or Cryo-TEM.

-

Encapsulation Efficiency (%EE): The percentage of the drug that is successfully encapsulated within the liposomes. This is typically determined by separating the encapsulated from the unencapsulated drug (e.g., by ultracentrifugation or column chromatography) and quantifying the drug in each fraction.

Quantitative Data on Performance

While specific quantitative data for this compound is scarce, a study on arginine-based cationic liposomes with a TFA counterion provides valuable insights into their potential performance for gene delivery.[5]

Table 1: Physicochemical Properties of Arginine-Based Cationic Liposomes

| Cationic Lipid Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Arginine-based lipid (TFA salt) | 103 ± 50 | 0.231 | +45 |

Data from a study on arginine-based cationic liposomes with a TFA counterion.[5]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of Arginine-Based Cationic Liposomes (TFA Salt) with Plasmid DNA

| Cell Line | Transfection Efficiency | Cytotoxicity |

| HeLa | High | Low |

| PC-12 | Moderate | Low |

Qualitative summary based on a study comparing the TFA salt to an HCl salt of a similar lipid.[5] The study indicated that the TFA salt showed the highest transfection efficiency in HeLa cells with very low associated cytotoxicity.

Cellular Uptake and Mechanism of Action

The cellular uptake of cationic liposomes is a multi-step process that is critical for successful drug delivery. The positively charged surface of the this compound liposomes facilitates initial binding to the negatively charged cell surface.

Proposed Cellular Uptake Pathway

Caption: Proposed cellular uptake pathway for this compound lipid nanoparticles.

The primary mechanism of entry is thought to be endocytosis. Once inside the cell, the liposomes are trafficked through the endosomal pathway. A critical step for the delivery of many drugs, particularly nucleic acids, is escape from the endosome before the liposome and its cargo are degraded in the lysosome. The arginine headgroup of this compound may play a role in facilitating endosomal escape through the "proton sponge" effect or by destabilizing the endosomal membrane.

Experimental Workflows

In Vitro Transfection Workflow

Caption: General workflow for in vitro transfection experiments using this compound.

Experimental Protocol: In Vitro Transfection

Materials:

-

Cells to be transfected (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

This compound liposomes complexed with plasmid DNA (lipoplexes)

-

Multi-well cell culture plates

-

Reagents for assessing gene expression (e.g., luciferase assay kit) and cytotoxicity (e.g., MTT reagent)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Lipoplex Formation:

-

Dilute the required amount of plasmid DNA in serum-free medium.

-

In a separate tube, dilute the this compound liposomes in serum-free medium.

-

Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.

-

-

Transfection:

-

Remove the culture medium from the cells and wash with PBS.

-

Add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

-

Analysis:

-

Incubate the cells for an additional 24-72 hours.

-

Assess gene expression by measuring the reporter gene activity (e.g., luciferase, GFP).

-

Determine cell viability using a cytotoxicity assay (e.g., MTT).

-

Conclusion and Future Directions

This compound represents a promising cationic lipid for drug delivery, combining the structural advantages of a cholesterol backbone with the transfection-enhancing properties of L-arginine. While detailed characterization and in vivo data for this specific lipid are not yet widely published, the available information on analogous cholesterol-arginine lipids suggests its potential for efficient and safe delivery of nucleic acids and other anionic drugs.

Future research should focus on:

-

Detailed Synthesis and Characterization: A comprehensive report on the synthesis and full physicochemical characterization of this compound is needed.

-

Formulation Optimization: Studies exploring the optimal lipid compositions and drug-to-lipid ratios for various therapeutic payloads (siRNA, mRNA, small molecules) are warranted.

-

In Vivo Evaluation: Preclinical studies to assess the biodistribution, efficacy, and safety of this compound-based formulations in animal models are crucial for its translational potential.

-

Mechanism of Action: Further investigation into the specific cellular uptake pathways and the mechanism of endosomal escape will enable the rational design of more effective delivery systems.

This technical guide provides a foundational understanding of this compound and its potential in drug delivery. As more research becomes available, a clearer picture of its capabilities and applications will undoubtedly emerge, contributing to the advancement of next-generation therapeutics.

References

- 1. scholars.library.tamu.edu [scholars.library.tamu.edu]

- 2. Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Arginine-based cationic liposomes for efficient in vitro plasmid DNA delivery with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2H-Chromene-Arginine Conjugate (2H-Cho-Arg) TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2H-Cho-Arg TFA, a novel conjugate molecule integrating a 2H-chromene scaffold with the amino acid arginine, presented as its trifluoroacetate salt. Given the diverse biological activities associated with both chromene derivatives and arginine-containing peptides, this conjugate holds potential for applications in drug discovery and development. This document details a proposed multi-step synthesis, including experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway and a relevant biological signaling pathway.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process, commencing with the formation of a functionalized 2-amino-4H-chromene core, followed by coupling with a protected arginine derivative, and concluding with deprotection and salt formation.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2-amino-4H-chromenes and peptide coupling reactions.[1][2][3]

Step 1: Synthesis of 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile

This step involves a one-pot, three-component reaction of salicylaldehyde, malononitrile, and 4-carboxybenzaldehyde.[2]

Materials:

-

Salicylaldehyde

-

Malononitrile

-

4-Carboxybenzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a solution of 4-carboxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add salicylaldehyde (1.0 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Reactant | Molar Eq. |

| 4-Carboxybenzaldehyde | 1.0 |

| Malononitrile | 1.0 |

| Salicylaldehyde | 1.0 |

| Piperidine | 0.1 |

Table 1: Reactant stoichiometry for the synthesis of the 2H-chromene intermediate.

| Parameter | Value |

| Reaction Time | 12-24 hours |

| Temperature | Room Temp. |

| Solvent | Ethanol |

| Typical Yield | 70-85% |

Table 2: Typical reaction conditions and yield for the synthesis of the 2H-chromene intermediate.

Step 2: Coupling of 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile with Protected Arginine

This step utilizes standard peptide coupling reagents to form an amide bond between the carboxylic acid of the chromene derivative and the amine group of protected arginine.

Materials:

-

2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile

-

Boc-Arg(Pbf)-OH (N-α-tert-butyloxycarbonyl-N-ω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide) (solvent)

-

Ethyl acetate

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

Procedure:

-

Dissolve 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile (1.0 eq) and Boc-Arg(Pbf)-OH (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Reagent | Molar Eq. |

| 2-Amino-4-(4-carboxyphenyl)-4H-chromene-3-carbonitrile | 1.0 |

| Boc-Arg(Pbf)-OH | 1.1 |

| HATU | 1.2 |

| DIPEA | 2.0 |

Table 3: Reagent stoichiometry for the coupling reaction.

| Parameter | Value |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to RT |

| Solvent | DMF |

| Typical Yield | 60-80% |

Table 4: Typical reaction conditions and yield for the coupling reaction.

Step 3: Deprotection and TFA Salt Formation

The final step involves the removal of the Boc and Pbf protecting groups from the arginine residue using trifluoroacetic acid (TFA), which also serves to form the trifluoroacetate salt of the final product.

Materials:

-

Protected 2H-Cho-Arg conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (solvent)

-

Triisopropylsilane (TIS) (scavenger)

-

Diethyl ether

Procedure:

-

Dissolve the protected 2H-Cho-Arg conjugate in DCM.

-

Add TIS (5% v/v) as a scavenger.

-

Add a solution of 95% TFA in DCM (e.g., 1:1 v/v with the reaction mixture).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by HPLC or LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Centrifuge or filter to collect the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

The final product can be purified by preparative reverse-phase HPLC.[4]

| Reagent | Role |

| Trifluoroacetic Acid | Deprotecting Agent |

| Dichloromethane | Solvent |

| Triisopropylsilane | Scavenger |

Table 5: Reagents for deprotection and salt formation.

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Temperature | Room Temp. |

| Typical Yield | >90% (crude) |

Table 6: Typical reaction conditions and yield for the deprotection step.

Characterization

The synthesized intermediate and final products should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.[5][7]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4][8]

| Technique | Purpose |

| ¹H NMR | Elucidation of the proton framework |

| ¹³C NMR | Elucidation of the carbon skeleton |

| HRMS | Determination of exact mass and formula |

| HPLC | Purity assessment |

Table 7: Analytical techniques for characterization.

Potential Biological Signaling Pathway

Chromene derivatives have been reported to interact with various signaling pathways. For instance, some 2-substituted-2H-chromene derivatives have been shown to modulate the p-SAPK/JNK signaling pathway, which is downstream of the TGF-β pathway.[9] Arginine-rich peptides are known to be involved in cellular uptake and can target specific cellular processes. The 2H-Cho-Arg conjugate could potentially exhibit interesting biological activity through modulation of such pathways.

Diagram of a Potential Signaling Pathway:

References

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 5. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2H-Cho-Arg TFA Mediated Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying gene delivery mediated by the steroid-based cationic lipid, 2H-Cho-Arg TFA. This system represents a promising non-viral vector for the transfection of nucleic acids into eukaryotic cells. This document outlines the core mechanism of action, detailed experimental protocols, and quantitative performance data.

Core Principle: A Cationic Lipid-Based Delivery System

This compound is a synthetic cationic lipid engineered for gene delivery applications. Its structure is composed of a 2H-cholesterol anchor coupled to an L-arginine head group, with trifluoroacetate (TFA) as the counter-ion.[1] This amphipathic architecture allows for the formation of liposomes that can encapsulate and condense negatively charged nucleic acids, such as plasmid DNA (pDNA), to form lipoplexes.

The positively charged L-arginine headgroup is crucial for two primary functions:

-

Nucleic Acid Condensation: The electrostatic interactions between the cationic lipid and the anionic phosphate backbone of DNA or RNA lead to the compaction of the nucleic acid into nanoparticles suitable for cellular uptake.

-

Cellular Interaction: The net positive charge of the resulting lipoplexes facilitates binding to the negatively charged proteoglycans on the surface of cell membranes, initiating the process of internalization.

Quantitative Performance Data

The efficacy of a gene delivery system is determined by its transfection efficiency and its cytotoxicity. The following tables summarize the key quantitative data for this compound mediated gene delivery.

| Cell Line | IC50 (µg/mL) | Description |

| H1299 | 88.5 | The half maximal inhibitory concentration (IC50) indicating the cytotoxicity of the this compound lipid. |

Table 1: Cytotoxicity of this compound.

| Parameter | Value | Description |

| Transfection capabilities | Yes | Facilitates the transfection of plasmid DNA into H1299 and HeLa cell lines. |

Table 2: In Vitro Transfection Efficiency.

Mechanism of Cellular Uptake and Endosomal Escape

The delivery of the genetic payload into the cytoplasm is a multi-step process. The following diagram illustrates the proposed signaling pathway for this compound mediated gene delivery.

The primary mechanism for cellular entry of the this compound lipoplexes is endocytosis. Once inside the cell, the lipoplexes are trafficked through the endosomal pathway. The acidification of the endosome is thought to trigger the "proton sponge effect." The arginine headgroups of the lipid become protonated, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane. This allows the condensed nucleic acid to escape into the cytoplasm and subsequently translocate to the nucleus for transcription.

Experimental Protocols

The following are detailed methodologies for key experiments related to the formulation and evaluation of this compound as a gene delivery agent.

Preparation of this compound Liposomes

This protocol describes the formation of cationic liposomes using the thin-film hydration method.

Materials:

-

This compound lipid

-

Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing. This results in the formation of multilamellar vesicles (MLVs).

-

To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, subject the MLVs to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Store the prepared liposomes at 4°C.

Formulation of this compound/DNA Lipoplexes

This protocol details the complexation of the cationic liposomes with plasmid DNA.

Materials:

-

Prepared this compound liposomes

-

Plasmid DNA (pDNA) of interest in a suitable buffer (e.g., TE buffer)

-

Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

-

Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). This ratio is critical for transfection efficiency and needs to be optimized for each cell line.

-

In separate sterile tubes, dilute the required amount of pDNA and this compound liposomes in serum-free medium.

-

Add the diluted liposome solution to the diluted pDNA solution dropwise while gently vortexing.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

The lipoplexes are now ready for addition to cells for transfection.

In Vitro Transfection Protocol

This protocol outlines the general procedure for transfecting mammalian cells in culture.

Materials:

-

Mammalian cells (e.g., H1299, HeLa)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Prepared this compound/DNA lipoplexes

-

Reporter gene plasmid (e.g., expressing GFP or luciferase)

Procedure:

-

One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

On the day of transfection, remove the complete medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the prepared lipoplex solution (in serum-free medium) to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, remove the transfection medium and replace it with fresh complete medium.

-

Incubate the cells for an additional 24-72 hours to allow for gene expression.

-

Assess transfection efficiency by quantifying the expression of the reporter gene (e.g., via fluorescence microscopy for GFP or a luciferase assay).

Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of the this compound lipid.

Materials:

-

Mammalian cells

-

Complete cell culture medium

-

This compound liposomes

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of the this compound liposomes in complete medium.

-

Remove the medium from the cells and add the different concentrations of the liposome dilutions. Include a control group with medium only.

-

Incubate the cells for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Conclusion

The this compound mediated gene delivery system offers a viable non-viral approach for introducing nucleic acids into mammalian cells. Its steroid-based structure and cationic arginine headgroup facilitate efficient DNA condensation and cellular uptake. Understanding the mechanisms of action and adhering to optimized protocols for liposome and lipoplex formation are critical for achieving high transfection efficiency while minimizing cytotoxicity. This guide provides the foundational knowledge and methodologies for researchers and developers to effectively utilize this promising gene delivery vector in their work.

References

An In-Depth Technical Guide to 2H-Cho-Arg TFA for Plasmid DNA Complexation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative data and detailed, validated protocols for the cationic lipid 2H-Cho-Arg TFA are not extensively available in the public domain. Therefore, this guide provides a representative framework based on the well-established principles and experimental data for similar cholesterol-based arginine-functionalized cationic lipids used in plasmid DNA complexation and gene delivery. The experimental protocols and data tables presented herein are illustrative and should be adapted and optimized for specific research applications.

Introduction to this compound

This compound is a novel, steroid-based cationic lipid designed for efficient non-viral gene delivery. Its unique molecular architecture, featuring a 2H-cholesterol hydrophobic anchor coupled to a positively charged L-arginine headgroup, facilitates the complexation of negatively charged plasmid DNA (pDNA) into nanoparticles known as lipoplexes. The trifluoroacetate (TFA) counterion is a common feature in the synthesis and purification of such lipids.[1] The cholesterol backbone provides structural stability to the lipid bilayer of the liposome, while the guanidinium group of the arginine headgroup offers a strong, multidentate binding site for the phosphate backbone of DNA. This interaction electrostatically neutralizes and condenses the pDNA, protecting it from nuclease degradation and facilitating its entry into target cells.

The primary application of this compound is in the formulation of non-viral vectors for gene therapy and genetic research. These vectors offer a potentially safer alternative to viral vectors, with advantages such as lower immunogenicity and a larger transgene packaging capacity. This guide will provide an in-depth overview of the synthesis, characterization, and application of this compound for pDNA complexation.

Synthesis and Characterization of this compound

The synthesis of this compound typically involves a multi-step organic synthesis process. While the precise, proprietary synthesis route may vary, a general schematic is presented below. The process generally involves the activation of a cholesterol derivative followed by coupling with a protected arginine precursor. The final deprotection and counterion exchange steps yield the desired this compound lipid.

Diagram: Synthesis Pathway of a Cholesterol-Arginine Cationic Lipid

Caption: Generalized synthetic route for cholesterol-arginine cationic lipids.

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

| Parameter | Method | Expected Outcome |

| Chemical Structure | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the proposed molecular structure, showing characteristic peaks for the cholesterol backbone and arginine headgroup. |

| Purity | HPLC, TLC | A major peak indicating high purity of the final compound. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of the phase transition temperature (Tm), which influences liposome formulation and stability. |

Formulation and Physicochemical Characterization of this compound/pDNA Lipoplexes

The formation of stable and effective lipoplexes is a critical step in gene delivery. This involves the interaction of the cationic liposomes formulated with this compound and a helper lipid with the anionic pDNA.

Experimental Protocol: Liposome and Lipoplex Formation

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or cholesterol)

-

Chloroform

-

Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

-

Plasmid DNA (of known concentration)

Procedure:

-

Lipid Film Hydration:

-

Dissolve this compound and the helper lipid in chloroform at a desired molar ratio (e.g., 1:1).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Place the flask under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

-

-

Liposome Sizing:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.

-

-

Lipoplex Formation:

-

Dilute the plasmid DNA and the cationic liposome suspension separately in a suitable buffer.

-

Add the DNA solution to the liposome suspension dropwise while gently vortexing.

-

Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of stable lipoplexes.

-

Diagram: Lipoplex Formation Workflow

Caption: Workflow for the preparation of this compound/pDNA lipoplexes.

Physicochemical Characterization of Lipoplexes

The physicochemical properties of the lipoplexes are critical determinants of their transfection efficiency and biocompatibility.

| Parameter | Method | Typical Values (for Cholesterol-based Lipids) | Significance |

| Particle Size | Dynamic Light Scattering (DLS) | 100 - 300 nm | Influences the mechanism of cellular uptake; smaller particles are often preferred for in vivo applications. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the homogeneity of the particle size distribution; a lower PDI is desirable. |

| Zeta Potential | Laser Doppler Velocimetry | +20 to +50 mV | Represents the surface charge of the lipoplexes; a positive charge is necessary for binding to the negatively charged cell membrane. |

| DNA Binding Efficiency | Gel Retardation Assay | Complete retardation at N/P ratio > 2 | Confirms the successful complexation of pDNA with the cationic liposomes. |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical or globular structures | Visualizes the shape and structure of the lipoplexes. |

In Vitro Transfection and Biological Activity

The ultimate measure of a gene delivery vector's efficacy is its ability to transfect cells and mediate the expression of the transgene.

Experimental Protocol: In Vitro Transfection

Materials:

-

Target cell line (e.g., HEK293, HeLa, CHO)

-

Complete cell culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

This compound/pDNA lipoplexes

-

Reporter plasmid (e.g., encoding GFP or luciferase)

Procedure:

-

Cell Seeding:

-

Seed the target cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Prepare the this compound/pDNA lipoplexes in serum-free medium as described in section 3.1.

-

Remove the complete medium from the cells and wash with PBS.

-

Add the lipoplex suspension to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

-

After the incubation period, remove the transfection medium and replace it with fresh complete medium.

-

-

Assay for Gene Expression:

-

Incubate the cells for 24-72 hours post-transfection.

-

Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

-

Representative Transfection Efficiency and Cytotoxicity Data

| Cell Line | Transfection Efficiency (% of cells) | Cytotoxicity (at optimal N/P ratio) |

| HEK293 | 40 - 60% | Low to moderate |

| HeLa | 30 - 50% | Moderate |

| CHO | 25 - 45% | Moderate |

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, plasmid, N/P ratio, and other experimental conditions.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The successful delivery of pDNA to the nucleus involves a series of cellular barriers that the lipoplex must overcome.

Diagram: Cellular Uptake and Intracellular Trafficking of Lipoplexes

Caption: Proposed mechanism of gene delivery by this compound lipoplexes.

-

Cell Surface Binding: The positively charged lipoplexes bind to the negatively charged proteoglycans on the cell surface.

-

Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.

-

Endosomal Escape: This is a critical step where the cationic lipid interacts with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the lipoplex into the cytoplasm. The "proton sponge" effect of the arginine headgroup may also contribute to endosomal rupture.

-

pDNA Release: Once in the cytoplasm, the pDNA dissociates from the cationic lipid.

-

Nuclear Entry and Transcription: The released pDNA is transported to the nucleus, where it is transcribed into mRNA, leading to the expression of the desired protein.

Conclusion

This compound represents a promising cationic lipid for non-viral gene delivery. Its cholesterol-based structure and arginine headgroup are designed to provide stability and efficient pDNA complexation. While this guide provides a comprehensive overview and representative protocols, it is imperative for researchers to empirically optimize the formulation and transfection conditions for their specific application to achieve maximal efficacy and minimal cytotoxicity. Further research and publication of specific data for this compound will be invaluable to the scientific community.

References

Navigating the Cellular Maze: An In-depth Technical Guide to the Endocytosis Pathway of 2H-Cho-Arg TFA Lipoplexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocytic pathways likely involved in the cellular uptake of 2H-Cho-Arg TFA lipoplexes. As a novel steroid-based cationic lipid featuring an L-Arginine headgroup, this compound is designed for high-efficiency plasmid DNA transfection[1]. Understanding its mechanism of cellular entry is paramount for optimizing gene delivery systems and enhancing therapeutic outcomes. While direct studies on the endocytosis of this compound lipoplexes are not yet prevalent, this guide synthesizes current knowledge on lipoplex internalization, offering a robust framework for investigation.

Core Concepts in Lipoplex Endocytosis

The cellular uptake of lipoplexes is a critical first step in successful gene delivery.[2][3] Generally, these nanoparticle complexes do not passively diffuse across the cell membrane but are internalized through active, energy-dependent processes collectively known as endocytosis.[4][5] The specific pathway engaged by a lipoplex is dictated by its physicochemical properties—such as size, surface charge, and lipid composition—as well as the cell type being targeted.[4][6] The primary endocytic routes for lipoplexes are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7][8][9]

Postulated Endocytic Pathways for this compound Lipoplexes

Given that this compound is a cationic, cholesterol-based lipid, its lipoplexes are expected to interact electrostatically with the negatively charged cell surface, initiating uptake. The involvement of cholesterol in the lipid formulation may also influence the uptake mechanism.[8][10][11]

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a major and well-studied pathway for the internalization of lipoplexes.[10][12][13][14] This process involves the recruitment of clathrin proteins to the plasma membrane, forming coated pits that invaginate and pinch off to become clathrin-coated vesicles.[15] These vesicles, typically around 150-200 nm in diameter, then uncoat and fuse with early endosomes.[15] For many lipoplex formulations, CME is a primary route of entry.[10][12]

Logical Flow of Clathrin-Mediated Endocytosis:

Caption: Clathrin-Mediated Endocytosis Pathway for Lipoplexes.

Caveolae-Mediated Endocytosis

Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and caveolin proteins.[16] This pathway is often associated with the uptake of smaller particles and can bypass the harsh degradative environment of the lysosomal pathway, potentially leading to more efficient gene expression.[12][13][14] Given the cholesterol backbone of 2H-Cho-Arg, this pathway is a plausible route for its lipoplexes.

Signaling in Caveolae-Mediated Endocytosis:

Caption: Caveolae-Mediated Endocytosis Pathway.

Macropinocytosis

Macropinocytosis is a less specific, actin-driven process that involves the formation of large, irregular vesicles called macropinosomes.[17] This pathway is often triggered by the binding of larger particles or aggregates to the cell surface and is also sensitive to cholesterol levels.[8][9][11] It is a significant entry route for some lipoplex formulations, particularly in certain cell types like Chinese hamster ovary (CHO) cells.[8][9][11]

Workflow for Investigating Macropinocytosis:

Caption: Experimental Workflow for Macropinocytosis Inhibition Assay.

Quantitative Analysis of Lipoplex Uptake

To elucidate the dominant endocytosis pathway for this compound lipoplexes, a series of inhibition studies are required. This involves pre-treating cells with pharmacological inhibitors specific to each pathway and then quantifying the subsequent uptake of fluorescently labeled lipoplexes.

| Endocytosis Pathway | Pharmacological Inhibitor | Typical Concentration | Expected Outcome on Uptake |

| Clathrin-Mediated | Chlorpromazine | 1-10 µg/mL | Significant Reduction |

| Potassium Depletion | Isotonic K+-free buffer | Significant Reduction | |

| Dynasore | 80 µM | Significant Reduction | |

| Caveolae-Mediated | Genistein | 10-200 µg/mL | Significant Reduction |

| Filipin III | 1-5 µg/mL | Significant Reduction | |

| Methyl-β-cyclodextrin | 2.5-10 mg/mL | Significant Reduction | |

| Macropinocytosis | Amiloride / EIPA | 50-100 µM | Significant Reduction |

| Cytochalasin D | 10 µg/mL | Significant Reduction | |

| Wortmannin | 100 ng/mL | Significant Reduction |

Note: Optimal inhibitor concentrations and incubation times should be determined empirically for each cell line to minimize cytotoxicity.

Detailed Experimental Protocols

Preparation of this compound Lipoplexes

-

Liposome Formulation: Prepare a stock solution of this compound lipid and a helper lipid (e.g., DOPE or DOPC) in chloroform at a desired molar ratio.

-

Film Hydration: Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with an appropriate buffer (e.g., sterile water or PBS) to form multilamellar vesicles.

-

Sonication/Extrusion: Subject the vesicle suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

-

Lipoplex Formation: Add plasmid DNA (pDNA) to the SUV suspension at a specific charge ratio (N/P ratio) and incubate at room temperature to allow for complex formation. The physicochemical properties of the resulting lipoplexes, such as size and zeta potential, should be characterized.[18][19]

Cellular Uptake Inhibition Assay

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or CHO) in 24-well plates and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with media containing the specific endocytosis inhibitors (see table above) for 30-60 minutes at 37°C.[20]

-

Lipoplex Incubation: Add fluorescently labeled this compound lipoplexes to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Quantification:

-

Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and analyze the mean fluorescence intensity to quantify cellular uptake.

-

Confocal Microscopy: Wash the cells, fix them with paraformaldehyde, and mount them for imaging to visualize the intracellular localization of the lipoplexes.

-

Endosomal Escape Analysis

Successful gene delivery requires the release of the pDNA from the endosomal compartments into the cytoplasm.[8][9][11]

-

Co-localization Studies: Incubate cells with fluorescently labeled this compound lipoplexes. Subsequently, stain for early endosomes (e.g., anti-EEA1 antibody), late endosomes (e.g., anti-LAMP1 antibody), or lysosomes (e.g., LysoTracker dye).

-

Microscopy Analysis: Use confocal microscopy to assess the degree of co-localization between the lipoplexes and the endo-lysosomal markers over time. A decrease in co-localization suggests endosomal escape.

Conclusion

The endocytic pathway of this compound lipoplexes is a critical determinant of their transfection efficiency. Based on the general behavior of cationic and cholesterol-containing lipoplexes, it is plausible that they utilize a combination of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and/or macropinocytosis. The precise mechanism is likely cell-type dependent. The experimental framework provided in this guide offers a systematic approach to dissecting these pathways, enabling the rational design of more effective gene delivery vectors for therapeutic applications. Further research will be essential to fully characterize the intracellular journey of this compound lipoplexes and unlock their full potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probing the in vitro mechanism of action of cationic lipid/DNA lipoplexes at a nanometric scale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonendocytic delivery of lipoplex nanoparticles into living cells using nanochannel electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Physico-Chemical Characteristics of Lipoplexes Influence Cell Uptake Mechanisms and Transfection Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of polyplex morphology on cellular uptake, intracellular trafficking, and transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Lipoplex-mediated transfection of mammalian cells occurs through the cholesterol-dependent clathrin-mediated pathway of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol-dependent macropinocytosis and endosomal escape control the transfection efficiency of lipoplexes in CHO living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gene transfer by means of lipo- and polyplexes: role of clathrin and caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Endocytosis of Gene Delivery Vectors: From Clathrin-dependent to Lipid Raft-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol Sequestration from Caveolae/Lipid Rafts Enhances Cationic Liposome-Mediated Nucleic Acid Delivery into Endothelial Cells - ProQuest [proquest.com]

- 17. Macropinocytosis is the Major Pathway Responsible for DNA Transfection in CHO cells by a Charge-Reversal Amphiphile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of 2H-Cho-Arg TFA Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the biophysical characterization of a hypothetical nanoparticle formulation, "2H-Cho-Arg TFA." As of the date of this document, "this compound nanoparticles" do not correspond to a specifically identified formulation in the public scientific literature. This guide is a theoretical construct based on the known properties of its constituent components: a di-histidine-like moiety (2H), choline (Cho), arginine (Arg), and a trifluoroacetate (TFA) counterion. The data and protocols presented are based on established methodologies for similar nanoparticle systems and are intended to serve as a template for the characterization of such a novel formulation.

Introduction

Nanoparticles as drug delivery systems offer the potential for targeted therapy, improved bioavailability, and reduced side effects.[1][2] This guide focuses on the biophysical characterization of a theoretical cationic nanoparticle, this compound, designed for therapeutic delivery. The formulation combines the cell-penetrating properties of arginine, the biocompatibility and cell membrane interactions of choline, and a di-histidine-like component, potentially for pH-responsive behavior, with a trifluoroacetate counterion commonly resulting from solid-phase synthesis.[3][4][5][6] Understanding the biophysical properties of these nanoparticles is critical for predicting their in vivo behavior, efficacy, and safety.[7]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound nanoparticles determine their stability, drug-loading capacity, and interaction with biological systems.[8] The following table summarizes the expected quantitative data for this nanoparticle formulation.

| Parameter | Expected Value | Significance |

| Mean Hydrodynamic Diameter | 80 - 150 nm | Influences circulation time, biodistribution, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution, crucial for reproducible in vivo performance. |

| Zeta Potential | +20 to +40 mV | A positive surface charge facilitates interaction with negatively charged cell membranes and can influence stability.[9] |

| Encapsulation Efficiency | > 85% | High encapsulation efficiency is desirable for maximizing drug delivery and minimizing free drug toxicity. |

| Drug Loading Capacity | 5 - 15% (w/w) | Represents the amount of drug carried per unit weight of the nanoparticle. |

In Vitro Drug Release

The release kinetics of the therapeutic agent from the this compound nanoparticles are critical for achieving a sustained therapeutic effect. A biphasic release profile is often observed, with an initial burst release followed by a more sustained release phase.

| Time Point | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |

| 1 h | 15% | 25% |

| 6 h | 30% | 50% |

| 12 h | 45% | 70% |

| 24 h | 60% | 85% |

| 48 h | 75% | 95% |

Cellular Uptake and Cytotoxicity

The interaction of this compound nanoparticles with cells is a key determinant of their therapeutic efficacy. The cationic nature of arginine is expected to promote cellular uptake.[3]

| Cell Line | Uptake Efficiency (24h) | IC50 (Nanoparticle) |

| HeLa | ~70% | > 100 µg/mL |

| MCF-7 | ~65% | > 100 µg/mL |

| HEK293 | ~50% | > 150 µg/mL |

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of nanoparticles.

Nanoparticle Synthesis

A hypothetical synthesis workflow for this compound nanoparticles is outlined below. This would likely involve the self-assembly of peptide-based components.

Particle Size and Zeta Potential

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

-

Disperse lyophilized nanoparticles in sterile, filtered deionized water or an appropriate buffer (e.g., 10 mM NaCl) to a final concentration of 1 mg/mL.

-

Vortex the suspension for 1 minute to ensure homogeneity.

-

Transfer the sample to a disposable cuvette for DLS measurement or a folded capillary cell for zeta potential measurement.

-

Equilibrate the sample at 25°C for 5 minutes in the instrument.

-

Perform measurements in triplicate. For DLS, the intensity-weighted mean diameter and the polydispersity index (PDI) are recorded. For ELS, the zeta potential is calculated from the electrophoretic mobility using the Smoluchowski approximation.

Encapsulation Efficiency and Drug Loading

Method: Centrifugation and UV-Vis Spectrophotometry

-

Prepare drug-loaded nanoparticles by co-incubating the therapeutic agent with the nanoparticle components during the self-assembly process.

-

Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes to pellet the nanoparticles.

-

Carefully collect the supernatant containing the unencapsulated drug.

-

Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

In Vitro Drug Release

Method: Dialysis

-

Transfer a known amount of drug-loaded nanoparticle suspension into a dialysis bag (e.g., MWCO 10 kDa).

-

Place the dialysis bag in a beaker containing a known volume of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5) maintained at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the amount of drug released into the buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative percentage of drug released as a function of time.

Cellular Uptake

Method: Flow Cytometry

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Label the nanoparticles with a fluorescent dye (e.g., FITC).

-

Incubate the cells with the fluorescently labeled nanoparticles at a concentration of 50 µg/mL for 24 hours.

-

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

-

Trypsinize the cells and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Cytotoxicity Assay

Method: MTT Assay

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the nanoparticles (e.g., 10, 25, 50, 100, 200 µg/mL) for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

Biological Interactions and Signaling

The cationic and potentially pH-responsive nature of this compound nanoparticles suggests specific interactions with cellular pathways.

The logical relationship of the nanoparticle components contributes to its overall function.

Conclusion